molecular formula C18H21NO5S2 B027681 1-Tosyl-3-pyrrolidinol Tosylate CAS No. 131912-34-0

1-Tosyl-3-pyrrolidinol Tosylate

Cat. No. B027681
CAS RN: 131912-34-0
M. Wt: 395.5 g/mol
InChI Key: YLPLVVAXXZWTIR-UHFFFAOYSA-N
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Description

1-Tosyl-3-pyrrolidinol Tosylate, also known as N-(para-Tolylsulfonyl)-®-3-pyrrolidinol, is a chemical compound with the molecular formula C18H21NO5S2 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 1-Tosyl-3-pyrrolidinol Tosylate can be achieved from Methyl p-toluenesulfonate and 1-Tosyl-3-pyrrolidinol . Another method involves the transformation of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), creating what is termed an organic tosylate or mesylate .


Molecular Structure Analysis

The 1-Tosyl-3-pyrrolidinol Tosylate molecule contains a total of 49 bonds. There are 28 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 sulfonate (thio-/dithio-), 1 sulfonamide (thio-/dithio-), and 1 Pyrrolidine .


Chemical Reactions Analysis

Tosylates are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . The laboratory synthesis of isopentenyl diphosphate, a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and b-carotene, was accomplished by first converting the alcohol into an organic tosylate, then displacing the tosylate group with an inorganic pyrophosphate nucleophile .


Physical And Chemical Properties Analysis

1-Tosyl-3-pyrrolidinol Tosylate is a solid substance that is soluble in Acetone, Dichloromethane, Ethyl Acetate, and Methanol . It has a molecular weight of 395.49 .

Scientific Research Applications

Chiral Synthesis of Pharmaceuticals

1-Tosyl-3-pyrrolidinol Tosylate: is a chiral compound that can be used as a building block in the synthesis of various optically active pharmaceuticals . Its ability to impart chirality makes it valuable for creating drugs with specific desired effects that depend on the orientation of their molecular components.

Enzymatic Esterification

This compound is used in enzymatic esterification processes. The stereoselective nature of enzymes allows for the preparation of specific enantiomers of esters, which are crucial in the development of enantioselective drugs .

Proteomics Research

In proteomics, 1-Tosyl-3-pyrrolidinol Tosylate can be utilized to modify peptides and proteins. This modification can help in studying protein structure and function, as well as in the development of new methods for protein purification and analysis .

Regioselective Microbial Hydroxylation

The compound serves as a substrate for regioselective microbial hydroxylation, a process that introduces hydroxyl groups into specific positions of organic molecules. This is particularly useful in the field of green chemistry for the synthesis of complex organic compounds .

Kinetic Resolution

1-Tosyl-3-pyrrolidinol Tosylate: is involved in kinetic resolution processes to separate racemic mixtures of chiral compounds. This is essential in the production of single-enantiomer drugs, which can have more predictable pharmacological profiles .

Ligand for Asymmetric Catalysis

It can act as a ligand in asymmetric catalysis, which is a type of catalysis that creates chiral molecules from achiral or racemic starting materials. This application is crucial in industrial chemistry for the production of chiral intermediates .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPLVVAXXZWTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567065
Record name 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tosyl-3-pyrrolidinol Tosylate

CAS RN

131912-34-0
Record name 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Para-toluenesulphonyl chloride (68.8 g) was added, in portions, to a solution of 3-(R,S)-hydroxypyrrolidine (15 g) in dry pyridine (200 ml) at 0° C. The mixture was allowed to warm to room temperature and stirred for 16 hours. The solution was concentrated in vacuo to approximately half the original volume then partitioned between dichloromethane (500 ml) and water (300 ml). The layers were separated and the aqueous layer was extracted with dichloromethane (3×100 ml). The combined dichloromethane extracts were washed with 2M hydrochloric acid (100 ml) and 10% aqueous sodium hydroxide (100 ml) then dried (MgSO4) and concentrated in vacuo to give an oil which was crystallised from dichloromethane/ether to give the title compound as a microcrystalline powder, yield 28.3 g, m.p. 119°-121° C.
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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